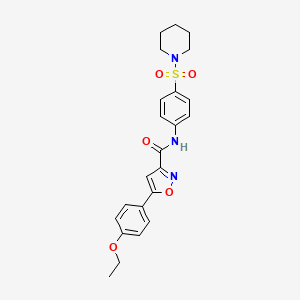

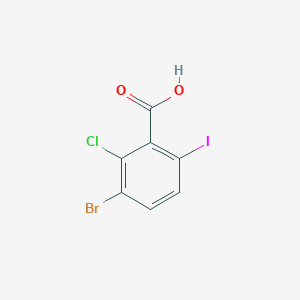

![molecular formula C8H14O2 B2930024 {8-Oxabicyclo[3.2.1]octan-3-yl}methanol CAS No. 1781031-03-5](/img/structure/B2930024.png)

{8-Oxabicyclo[3.2.1]octan-3-yl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” is a chemical compound with a molecular weight of 141.21 . It is also known as “{8-oxabicyclo[3.2.1]octan-3-yl}methanamine” and has the IUPAC name "8-oxabicyclo[3.2.1]oct-3-ylmethanamine" . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . This process allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis

The InChI code for “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” is “1S/C8H15NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-5,9H2” and the InChI key is "YNTJGZBUFFVLPV-UHFFFAOYSA-N" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” include a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This process is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Physical And Chemical Properties Analysis

“{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” has a molecular weight of 141.21 . The physical form of this compound is liquid .Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The 8-oxabicyclo[3.2.1]octane scaffold is a crucial component in the synthesis of tropane alkaloids . These alkaloids have a variety of biological activities and are of significant interest in medicinal chemistry. The enantioselective construction of this scaffold is essential for creating these compounds, which include atropine and cocaine, known for their pharmacological effects.

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis . Its unique structure allows for the creation of complex molecules, which can be used in the development of new drugs and materials. Its role as an intermediate means it can be transformed into a variety of other chemical entities, enhancing its utility in synthetic chemistry.

Agrochemical Research

In agrochemical research, “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” can be used to develop new compounds that protect crops from pests and diseases . Its structural complexity allows for the creation of novel molecules that can interact with biological systems in specific ways, potentially leading to safer and more effective agrochemicals.

Pharmaceutical Development

The pharmaceutical industry can utilize this compound for the development of new therapeutic agents . Its bicyclic structure is similar to many bioactive molecules, making it a valuable starting point for the design of drugs with potential applications in treating a wide range of diseases.

Dyestuff Field

As a versatile chemical, “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” may also find applications in the dyestuff field . It could be used to synthesize new dyes with unique properties, such as enhanced stability or novel coloration effects, which are important in textile and materials science.

Material Science

The unique chemical structure of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” makes it a candidate for the development of new materials . Its potential to form polymers or act as a building block for complex architectures could lead to materials with new properties, useful in various technological applications.

Safety And Hazards

The safety information for “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol” includes several precautionary statements such as P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . The compound is labeled with the GHS05 pictogram and has the signal word "Danger" .

Direcciones Futuras

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of “{8-Oxabicyclo[3.2.1]octan-3-yl}methanol”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Propiedades

IUPAC Name |

8-oxabicyclo[3.2.1]octan-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXGNVRGZXBAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{8-Oxabicyclo[3.2.1]octan-3-yl}methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

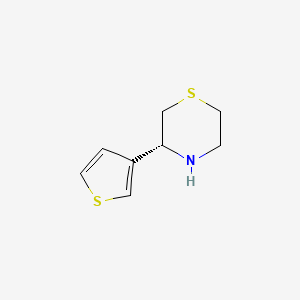

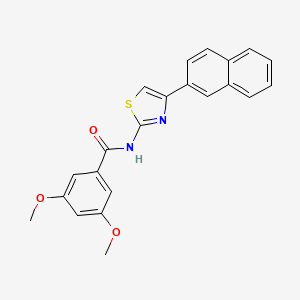

![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)

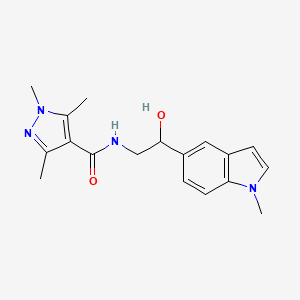

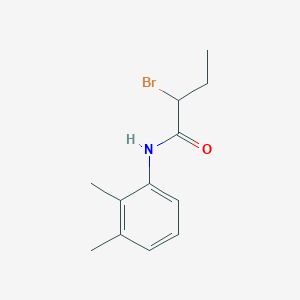

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)

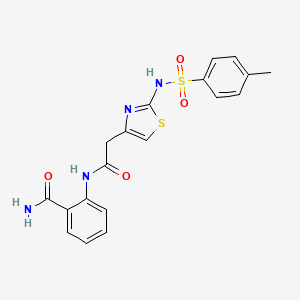

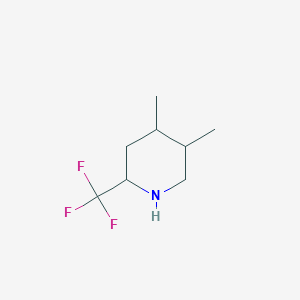

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)

![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)

![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)